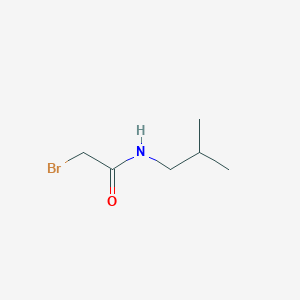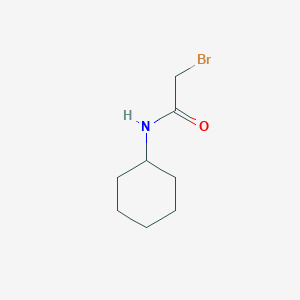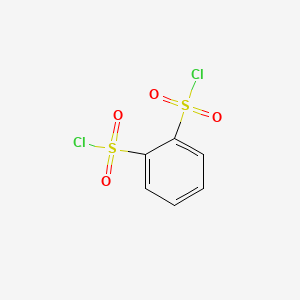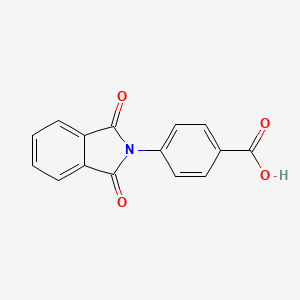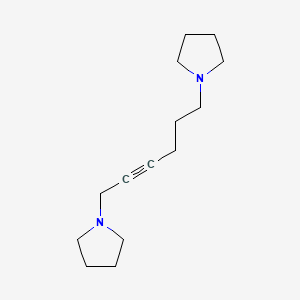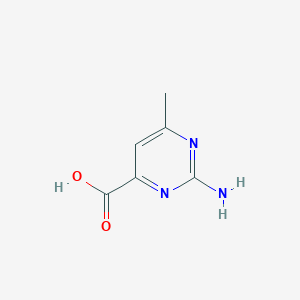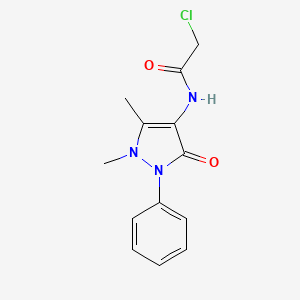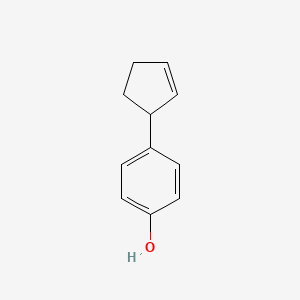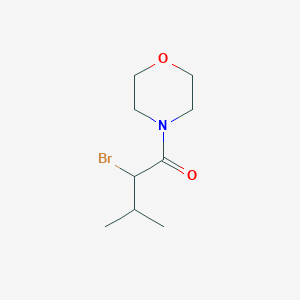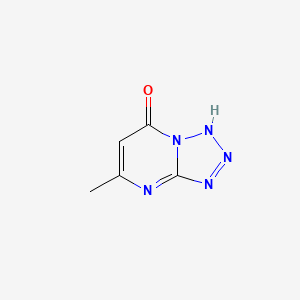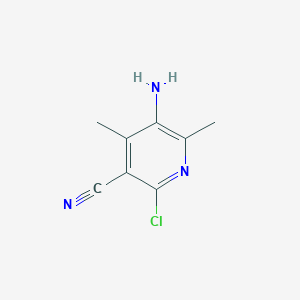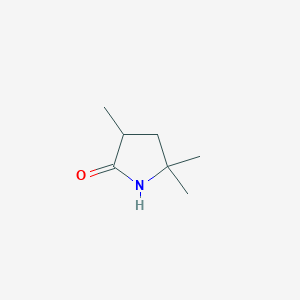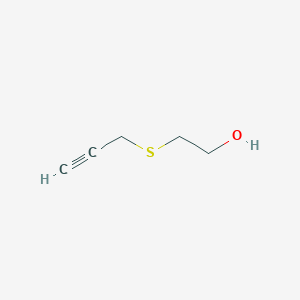
2-Prop-2-ynylsulfanylethanol
Overview
Description
2-Prop-2-ynylsulfanylethanol is an organic compound with the molecular formula C5H8OS and a molecular weight of 116.18 g/mol. It is a sulfur-containing compound that has been utilized in various research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that this compound is involved in various chemical reactions, suggesting that it may interact with a range of molecular targets .
Mode of Action
2-Prop-2-ynylsulfanylethanol participates in several chemical reactions. For instance, it’s involved in the reaction of prop-2-ynylsulfonium salts and sulfonyl-protected β-amino ketones, leading to the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . It also participates in a sequential [3+2] annulation reaction with hydrazonyl chlorides, resulting in the synthesis of pyrazoles .
Biochemical Pathways
Its involvement in the synthesis of various compounds suggests that it may affect multiple biochemical pathways .
Result of Action
Its involvement in the synthesis of various compounds suggests that it may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-Prop-2-ynylsulfanylethanol plays a significant role in biochemical reactions, particularly in the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . It interacts with enzymes such as sulfonyl-protected β-amino ketones, facilitating the formation of these complex structures. The nature of these interactions involves the compound acting as a C2 synthon, providing a promising epoxide-fused skeleton in a single operation .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways and gene expression, leading to changes in cellular metabolism. The compound’s interaction with cellular components can result in the modulation of specific signaling pathways, thereby impacting cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form stable complexes with enzymes and other biomolecules is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound maintains its activity over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and ensuring the proper functioning of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it ensures that it reaches the appropriate sites within the cell to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Prop-2-ynylsulfanylethanol can be synthesized through the reaction of propargyl bromide with thiourea, followed by hydrolysis . The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetone . The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
The scalability of the reaction allows for the production of significant quantities of the compound for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Prop-2-ynylsulfanylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, amines, and thiols are commonly used.
Cyclization: Catalysts such as acids or bases are often employed to facilitate cyclization reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Heterocyclic compounds such as pyrroles and thiophenes.
Scientific Research Applications
2-Prop-2-ynylsulfanylethanol has several important applications across various fields of research and industry:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Prop-2-ynylthioethanol: Similar structure but different functional groups.
2-Prop-2-ynylsulfonylethanol: Contains a sulfone group instead of a sulfanyl group.
Uniqueness
2-Prop-2-ynylsulfanylethanol is unique due to its combination of a propargyl group and a sulfanyl group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-prop-2-ynylsulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-2-4-7-5-3-6/h1,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBDZFWQHHBULY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967615 | |
| Record name | 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5309-77-3 | |
| Record name | NSC76999 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


